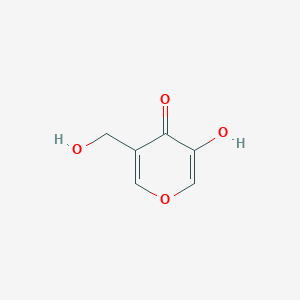
Hydroxysepiapterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxysepiapterin is a member of the pteridine class of organic compounds. This compound is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor in the metabolism of amino acids like phenylalanine, tyrosine, and tryptophan .
Méthodes De Préparation
Hydroxysepiapterin can be synthesized analogously to sepiapterin. One method involves the preparation from tetrahydroneopterin dihydrochloride. The process includes dissolving tetrahydroneopterin dihydrochloride in sodium acetate, followed by incubation in the dark, evaporation, and chromatographic purification
Analyse Des Réactions Chimiques
Hydroxysepiapterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: It can be reduced in the presence of NADPH to form tetrahydrobiopterin.
Substitution: It can participate in substitution reactions where functional groups are replaced under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like NADPH, and various catalysts to facilitate substitution reactions. Major products formed include tetrahydrobiopterin and other pterin derivatives .
Applications De Recherche Scientifique
Hydroxysepiapterin has several applications in scientific research:
Chemistry: It is used to study the biosynthesis and metabolism of pteridines.
Biology: It plays a role in understanding the metabolic pathways involving tetrahydrobiopterin.
Mécanisme D'action
Hydroxysepiapterin exerts its effects primarily through its conversion to tetrahydrobiopterin. This conversion involves the reduction of this compound by sepiapterin reductase in the presence of NADPH. Tetrahydrobiopterin then acts as a cofactor for enzymes involved in the hydroxylation of amino acids, playing a crucial role in neurotransmitter synthesis and other metabolic processes .
Comparaison Avec Des Composés Similaires
Hydroxysepiapterin is similar to other pteridine derivatives such as:
Sepiapterin: Also involved in the biosynthesis of tetrahydrobiopterin but differs in its hydroxylation pattern.
Dihydrobiopterin: Another intermediate in the tetrahydrobiopterin biosynthesis pathway.
This compound is unique due to its specific role in the salvage pathway of tetrahydrobiopterin synthesis, making it a critical compound in maintaining adequate levels of this essential cofactor .
Propriétés
Numéro CAS |
75762-47-9 |
|---|---|
Formule moléculaire |
C9H11N5O4 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
2-amino-6-[(2S)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m0/s1 |
Clé InChI |
QHNIUIKIRXYAAW-BYPYZUCNSA-N |
SMILES isomérique |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@H](CO)O |
SMILES canonique |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
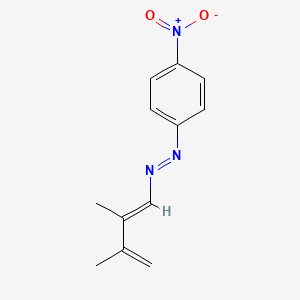

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
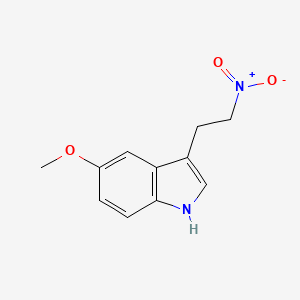
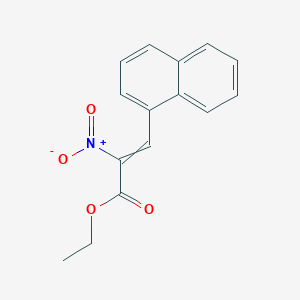
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

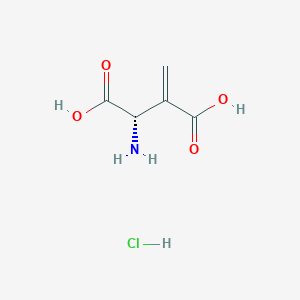

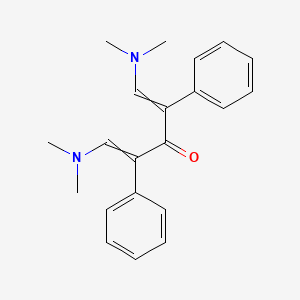
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
